Thalidomide-Piperazine-PEG2-COOH

PROTAC CRBN E3 ligase thalidomide analogs

This thalidomide-based CRBN ligand-linker conjugate incorporates a functional piperazine spacer and a PEG2 chain ending in a carboxylic acid handle for amide conjugation. Unlike pomalidomide-based linkers, it offers a narrower neosubstrate degradation profile, reducing off-target liabilities. The piperazine moiety provides a semi-rigid, basic loop that may improve endosomal escape over fully flexible PEG or alkyl chains. With DMSO solubility of 250 mg/mL (497.49 mM), it enables high-concentration stock preparation for efficient PROTAC synthesis.

Molecular Formula C24H30N4O8
Molecular Weight 502.5 g/mol
Cat. No. B8176024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Piperazine-PEG2-COOH
Molecular FormulaC24H30N4O8
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCC(=O)O
InChIInChI=1S/C24H30N4O8/c29-20-4-3-19(22(32)25-20)28-23(33)17-2-1-16(15-18(17)24(28)34)27-8-6-26(7-9-27)10-12-36-14-13-35-11-5-21(30)31/h1-2,15,19H,3-14H2,(H,30,31)(H,25,29,32)
InChIKeyOGNGTOMKTTVHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Piperazine-PEG2-COOH: CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-Piperazine-PEG2-COOH (CAS 2797430-20-5, MW 502.52, C₂₄H₃₀N₄O₈) is a synthesized E3 ligase ligand-linker conjugate consisting of a thalidomide-based cereblon (CRBN) ligand, a piperazine spacer, and a PEG2 chain terminating in a carboxylic acid handle . The compound demonstrates DMSO solubility of 250 mg/mL (497.49 mM) [1]. Thalidomide and its derivatives bind CRBN, a substrate receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), thereby recruiting neosubstrates for ubiquitination and proteasomal degradation [2]. This compound serves as a modular building block for proteolysis-targeting chimeras (PROTACs), where the carboxylic acid enables amide bond conjugation to target-protein ligands.

Why Thalidomide-Piperazine-PEG2-COOH Cannot Be Substituted by Generic CRBN Ligand-Linker Conjugates


CRBN ligand-linker conjugates are not functionally interchangeable due to three interdependent design variables: (1) the choice of thalidomide-analog scaffold determines CRBN binding affinity and neosubstrate recruitment profile [1]; (2) the linker composition—whether fully alkyl, purely PEG-based, or incorporating functional heterocycles like piperazine—dictates ternary complex geometry, cellular permeability, and degradation efficiency [2]; and (3) linker length alters the spatial positioning between the E3 ligase and target protein, directly affecting degradation potency and selectivity [3]. Substituting Thalidomide-Piperazine-PEG2-COOH with, for example, a pomalidomide-based analog lacking piperazine, or a thalidomide-PEG conjugate without the piperazine moiety, may yield substantially different degradation outcomes even when targeting the same protein. The following evidence quantifies these differentiation axes.

Thalidomide-Piperazine-PEG2-COOH: Quantitative Comparative Evidence for Procurement Decisions


CRBN Scaffold Selection: Thalidomide vs. Pomalidomide-Based Ligand-Linker Conjugates in PROTAC Design

Thalidomide-Piperazine-PEG2-COOH employs a thalidomide scaffold rather than the higher-affinity pomalidomide scaffold. While pomalidomide demonstrates a CRBN target engagement IC50 of 0.30 µM versus thalidomide-derived IRC-1 at 0.86 µM (a 2.9-fold difference) [1], the choice of thalidomide over pomalidomide is strategic: thalidomide recruits a distinct set of neosubstrates (Ikaros, Aiolos, PLZF, RNF166, SALL4, TP63, ZFP91, ZNF276, ZNF653, ZNF692, ZNF827) compared to pomalidomide, which recruits an expanded set including ARID2, DTWD1, E4F1, GZF1, PATZ1, ZBTB39, ZNF98, ZNF198, ZNF517, ZNF582, ZNF654, ZNF787 [2]. This differential neosubstrate profile enables context-dependent PROTAC design where minimizing off-target degradation of pomalidomide-specific neosubstrates is desirable.

PROTAC CRBN E3 ligase thalidomide analogs neosubstrate recruitment

Piperazine Linker Integration: Functional Heterocycle vs. Fully Alkyl or Pure PEG Linkers in PROTAC Degradation Efficiency

Thalidomide-Piperazine-PEG2-COOH incorporates a piperazine moiety within the linker segment, which differs fundamentally from fully alkyl or purely PEG-based linkers. In a systematic PROTAC linker comparison study, incorporation of PEG or piperazine into the linker resulted in an almost complete loss of HDAC1/2 degradation compared to alkyl linkers of equivalent length [1]. This demonstrates that piperazine-containing linkers produce markedly different degradation outcomes than alkyl-only linkers. The piperazine ring provides a semi-rigid, basic loop capable of endosomal protonation, enhancing solubility and promoting membrane escape without the conformational entropy penalty of fully flexible PEG chains [2]. Unlike passive alkyl or PEG tethers, piperazine introduces a pH-responsive element that modulates intracellular trafficking and ternary complex residence time [2].

PROTAC linker design piperazine functional linker HDAC degradation ternary complex geometry

PEG2 Linker Length Optimization: Evidence for Linker Length-Dependent Degradation Outcomes in PROTAC Design

Thalidomide-Piperazine-PEG2-COOH features a PEG2 (diethylene glycol) spacer length, which has been directly evaluated in the context of CRBN-based PROTACs. A systematic study of Retro-2-based PROTACs incorporating thalidomide-derived CRBN ligands and variable-length PEG linkers demonstrated, for the first time, that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. PEG2-containing PROTACs in this study were shown to degrade the translation termination factor GSPT1 despite anchoring at position 4 of the phthalimide ring—a position typically considered unfavorable for neosubstrate recruitment [1]. This finding establishes that linker length is not merely a passive optimization parameter but a critical determinant of degradation activity and target selectivity.

PROTAC linker length PEG2 spacer GSPT1 degradation neosubstrate selectivity

Solubility Advantage: Thalidomide-Piperazine-PEG2-COOH vs. Non-PEGylated Thalidomide Analogs

Thalidomide-Piperazine-PEG2-COOH exhibits DMSO solubility of 250 mg/mL (497.49 mM) [1]. This high solubility is attributable to the combined PEG2 chain and piperazine moiety, which collectively enhance aqueous compatibility . While direct head-to-head solubility data against non-PEGylated thalidomide analogs are not available in the public domain, the class-level inference is supported by established PEGylation principles: PEG chains improve solubility of hydrophobic small molecules in biological fluids and reduce aggregation propensity . For PROTAC synthesis workflows, high DMSO solubility facilitates concentrated stock solution preparation (1.99 mL for 1 mg at 1 mM) [1], enabling efficient conjugation reactions without precipitation concerns.

PROTAC solubility DMSO solubility PEG2 solubility enhancement stock solution preparation

Thalidomide-Piperazine-PEG2-COOH: High-Value Application Scenarios for Scientific Procurement


PROTAC Development Requiring Thalidomide-Specific Neosubstrate Selectivity

When designing PROTACs where pomalidomide-recruited neosubstrates (ARID2, DTWD1, E4F1, GZF1, PATZ1, ZNF98, ZNF198, etc.) represent undesirable off-target liabilities, Thalidomide-Piperazine-PEG2-COOH provides a CRBN ligand scaffold with a narrower neosubstrate footprint limited to Ikaros, Aiolos, PLZF, RNF166, SALL4, TP63, ZFP91, ZNF276, ZNF653, ZNF692, and ZNF827 [1]. This selectivity profile may be critical for target deconvolution studies and therapeutic programs where minimizing pleiotropic degradation effects is prioritized over maximizing CRBN binding affinity.

Functional Linker Optimization for pH-Responsive Cellular Trafficking

In PROTAC campaigns where passive alkyl or pure PEG linkers yield suboptimal degradation efficiency, Thalidomide-Piperazine-PEG2-COOH offers a functional linker design incorporating piperazine. As established in systematic linker comparison studies, linker composition dramatically alters degradation outcomes [2]. The piperazine moiety provides a semi-rigid, basic loop capable of endosomal protonation, which may enhance membrane escape and extend intracellular retention relative to fully flexible PEG or alkyl chains [3]. This compound serves as a building block for systematically probing how linker functionality influences PROTAC pharmacology.

PEG2 Linker Length Validation in CRBN-Based PROTAC Optimization

For researchers conducting linker length optimization studies, Thalidomide-Piperazine-PEG2-COOH provides a PEG2-length reference point with documented biological validation. Studies have demonstrated that PEG2-containing CRBN-based PROTACs can induce GSPT1 degradation even when anchored at phthalimide position 4—a finding that establishes linker-length-dependent degradation outcomes [4]. This compound enables systematic comparison against PEG1, PEG3, PEG4, and longer PEG variants to map the relationship between linker length and degradation efficiency for specific target proteins.

High-Concentration Stock Solution Preparation for PROTAC Conjugation Workflows

With a DMSO solubility of 250 mg/mL (497.49 mM), Thalidomide-Piperazine-PEG2-COOH supports preparation of highly concentrated stock solutions for amide bond conjugation to target-protein ligands [5]. This high solubility facilitates reactions at elevated concentrations that may improve conjugation yields, reduces the volume of DMSO carried into biological assays, and enables convenient 1 mM stock preparation (1.99 mL solvent per 1 mg compound) [5]. The carboxylic acid handle provides a standard conjugation point compatible with EDC/NHS or HATU-mediated amide bond formation.

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